5-溴-N-甲基吡嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

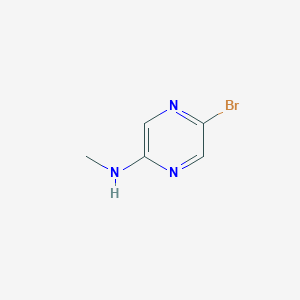

5-bromo-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6BrN3. It has a molecular weight of 188.03 g/mol . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds often involves the conversion of a carboxylic acid to the corresponding amide, which then undergoes Hofmann degradation to give the amine compound. This amine compound can then be diazotized and brominated to produce the target compound .Molecular Structure Analysis

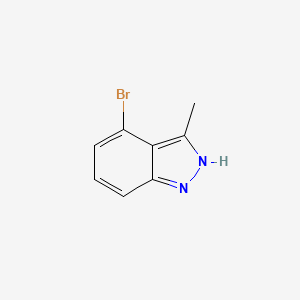

The molecular structure of 5-bromo-N-methylpyrazin-2-amine consists of a pyrazine ring with a bromine atom and a methylamine group attached . The bromine and nitrogen atoms substituted to the pyrazine ring are coplanar with the ring .科学研究应用

Synthesis of Pyridine-Based Derivatives

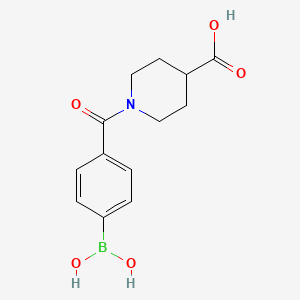

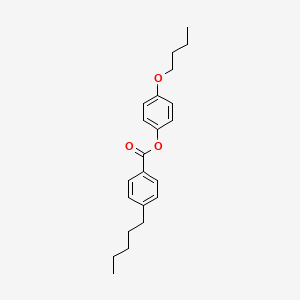

5-bromo-N-methylpyrazin-2-amine: serves as a precursor in the synthesis of novel pyridine-based derivatives. Through the Suzuki cross-coupling reaction, a variety of derivatives can be synthesized, which have potential applications as chiral dopants for liquid crystals . These derivatives also show promise in quantum mechanical investigations due to their interesting electronic properties.

Biological Activities

The synthesized pyridine derivatives from 5-bromo-N-methylpyrazin-2-amine exhibit a range of biological activities. For instance, they have been studied for their anti-thrombolytic properties, which could be significant in developing treatments for blood clots . Additionally, their biofilm inhibition capabilities suggest potential use in combating bacterial colonies that are resistant to conventional treatments.

Hemolytic Activities

Research into the hemolytic activities of compounds derived from 5-bromo-N-methylpyrazin-2-amine could lead to new insights into the interaction between these molecules and red blood cells. This is crucial for ensuring the safety of potential therapeutic agents .

Development of Liquid Crystal Displays

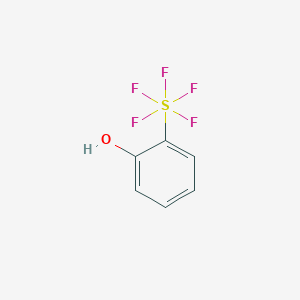

Due to their structural properties, the pyridine derivatives of 5-bromo-N-methylpyrazin-2-amine could be used in the development of advanced liquid crystal displays (LCDs). Their ability to act as chiral dopants can enhance the performance of LCDs in terms of response time and image quality .

Quantum Mechanical Investigations

The electronic properties of the pyridine derivatives make them suitable candidates for quantum mechanical studies. Density functional theory (DFT) studies can help understand their reactivity indices and molecular electrostatic potential, which are valuable in designing new materials with specific electronic characteristics .

Pharmaceutical Applications

The structural motif of 5-bromo-N-methylpyrazin-2-amine is found in various pharmaceutical molecules. Its derivatives can serve as pharmacophores, which are parts of a molecule responsible for its biological action. This makes them valuable in drug design and discovery processes .

Synthesis of Amides

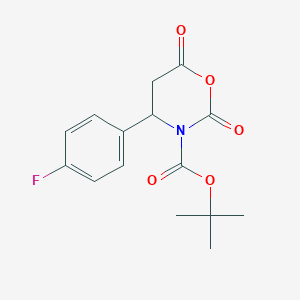

5-bromo-N-methylpyrazin-2-amine can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These amides have widespread applications in organic compounds, polymers, natural products, and pharmaceuticals. The synthesis process is mild and metal-free, making it environmentally friendly .

Formation of Imidazo[1,2-a]pyridines

Another application is the formation of 3-bromoimidazo[1,2-a]pyridines, which are synthesized from 5-bromo-N-methylpyrazin-2-amine under specific reaction conditions. These structures are versatile and can be further transformed into other skeletons, which is significant for medicinal chemistry and the development of new therapeutic agents .

安全和危害

属性

IUPAC Name |

5-bromo-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVFQZGJWPCJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670286 |

Source

|

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-methylpyrazin-2-amine | |

CAS RN |

446286-92-6 |

Source

|

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)